molecular formula C19H22N2O5S B3621940 methyl 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

methyl 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Cat. No.: B3621940
M. Wt: 390.5 g/mol
InChI Key: MBMDEJNIDGWOLB-UHFFFAOYSA-N
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Description

Methyl 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a complex organic compound with a molecular formula of C17H21NO5S. This compound is known for its unique structure, which includes a benzoate ester linked to a glycine derivative, further substituted with an ethylphenyl and a methylsulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate typically involves multi-step organic reactions. One common method starts with the esterification of 2-aminobenzoic acid to form methyl 2-aminobenzoate. This intermediate is then reacted with N-(4-ethylphenyl)-N-(methylsulfonyl)glycine under appropriate conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality. The use of automated systems and stringent quality control measures ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing biochemical pathways. The exact mechanism can vary depending on the biological context and the specific target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where similar compounds may not be as effective.

Properties

IUPAC Name

methyl 2-[[2-(4-ethyl-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-4-14-9-11-15(12-10-14)21(27(3,24)25)13-18(22)20-17-8-6-5-7-16(17)19(23)26-2/h5-12H,4,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMDEJNIDGWOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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